
(E)-(3S)-3-Amino-4-phenyl-1-(phenylsulphonyl)but-1-ene hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(E)-(3S)-3-Amino-4-phenyl-1-(phenylsulphonyl)but-1-ene hydrochloride” is a complex organic compound. The “E” in the name indicates that it is an alkene with the higher priority groups on opposite sides of the double bond . The “3S” indicates the stereochemistry of the 3rd carbon atom in the compound. It has an amino group (-NH2), a phenyl group (C6H5), a phenylsulphonyl group (C6H5SO2), and a but-1-ene group (C4H6) in its structure.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a chiral center. The E-Z system for naming alkenes, based on the Cahn-Ingold-Prelog (CIP) rules, would be used to determine the configuration of the double bond .Chemical Reactions Analysis
Alkenes like but-1-ene can undergo a variety of reactions, including electrophilic addition reactions with substances like hydrogen halides . The presence of the amino and phenylsulphonyl groups may also influence the reactivity of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. Alkenes are generally insoluble in water but soluble in organic solvents, and their boiling points are similar to those of alkanes with the same number of carbon atoms . The presence of the amino and phenylsulphonyl groups may alter these properties.Aplicaciones Científicas De Investigación
Overview
The compound "(E)-(3S)-3-Amino-4-phenyl-1-(phenylsulphonyl)but-1-ene hydrochloride" is an example of a chiral sulfinamide, which are widely recognized for their utility as chiral auxiliaries in the stereoselective synthesis of amines and related derivatives. Among these, tert-butanesulfinamide has emerged as a particularly prominent example due to its extensive use over the past two decades. This review focuses on the role of tert-butanesulfinamide in facilitating the asymmetric synthesis of N-heterocycles through sulfinimines, covering literature from 2010 to 2020. The methodologies associated with this compound offer broad access to a variety of structurally diverse piperidines, pyrrolidines, azetidines, and their fused counterparts, which are common structural motifs in numerous natural products and compounds of therapeutic relevance (Philip, Radhika, Saranya, & Anilkumar, 2020).
Chemical and Biological Properties
Sulfinamides like "this compound" are critical in the field of synthetic chemistry, particularly in the synthesis of phosphonopeptides. These compounds act as mimetics of peptides where a phosphonic acid or related group replaces the carboxylic acid group at the C-terminus, is situated in the peptidyl side chain, or mimics the peptide bond as phosphonamidate or phosphinic acid. These substances serve as inhibitors for crucial enzymes linked to various pathological states, displaying significant physiological activities with potential applications in both medicine and agriculture. The focus here is on peptides that contain free, unsubstituted phosphonic acid moieties, which include antimicrobial peptides derived from bacteria and fungi, and non-hydrolysable analogues of phosphonoamino acids that aid in studying the effects of phosphorylations (Kafarski, 2020).
Mecanismo De Acción
Target of Action
Given its structure, it may interact with proteins or enzymes that have affinity for alkenes or phenyl groups .
Mode of Action
The compound contains an alkene group, which is known to undergo electrophilic addition reactions . In these reactions, an electrophile (a molecule attracted to electrons) reacts with the alkene, resulting in the addition of new atoms across the double bond . This could potentially alter the function of the target protein or enzyme .
Biochemical Pathways
The compound might be involved in reactions such as the suzuki–miyaura cross-coupling , which is a widely-used reaction for forming carbon-carbon bonds . This could potentially lead to the synthesis of new organic compounds within the cell .
Result of Action
Given its potential involvement in reactions like the suzuki–miyaura cross-coupling , it could potentially lead to the synthesis of new organic compounds within the cell .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the Suzuki–Miyaura cross-coupling reaction, in which this compound might be involved, is known to be tolerant of various functional groups and can be performed under mild conditions .
Propiedades
IUPAC Name |
(E,2S)-4-(benzenesulfonyl)-1-phenylbut-3-en-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S.ClH/c17-15(13-14-7-3-1-4-8-14)11-12-20(18,19)16-9-5-2-6-10-16;/h1-12,15H,13,17H2;1H/b12-11+;/t15-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNAGGDQMEXGKKF-PDNJSEKVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C=CS(=O)(=O)C2=CC=CC=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](/C=C/S(=O)(=O)C2=CC=CC=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloro-3-iodo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B6350863.png)
![3-Iodo-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B6350865.png)
![2-(2H-1,3-Benzodioxol-5-yl)-6-chloro-3-iodoimidazo[1,2-a]pyridine](/img/structure/B6350869.png)
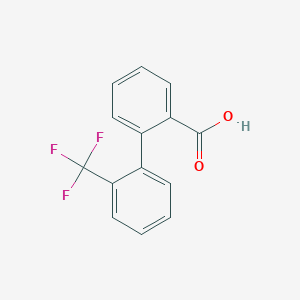
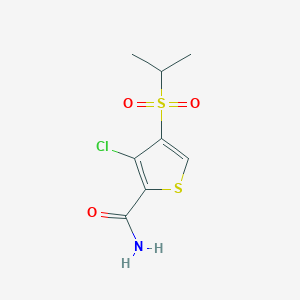

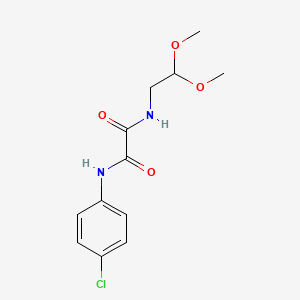



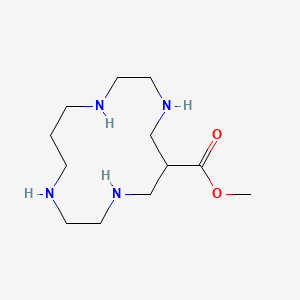
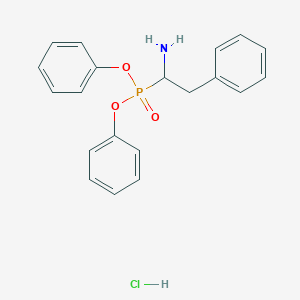

![1-({[(4-Methoxybenzyl)amino]carbonyl}oxy)pyrrolidine-2,5-dione, 90%](/img/structure/B6350947.png)